molecular formula C14H13NO2 B2520601 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol CAS No. 1146296-45-8

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol

Cat. No. B2520601
CAS RN: 1146296-45-8
M. Wt: 227.263
InChI Key: RUPKWDDMYKZGFV-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol, also known as 4-benzyl-2-hydroxyiminomethylphenol (BHIMP), is an organic compound that is widely used in research studies. It has been studied for its potential uses in synthesizing a variety of compounds, as well as its potential applications in biochemistry and physiology. BHIMP has been found to have a number of unique properties that make it an attractive compound for research purposes.

Scientific Research Applications

Anti-Corrosion Potentials

  • Application in Corrosion Inhibition: Schiff base compounds, including variants similar to 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol, have been studied for their anti-corrosion properties. These compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in material science and engineering applications (Elemike et al., 2019).

Medicinal Chemistry

  • Aldose Reductase Inhibitors: Derivatives of this compound have been explored as aldose reductase inhibitors, a class of compounds with potential therapeutic applications in diabetes and its complications. These compounds also exhibit antioxidant properties, further expanding their potential in medicinal chemistry (La Motta et al., 2007).

Biological and Electrochemical Evaluation

  • Bioactivity Studies: Novel ON donor Schiff bases, including structures related to this compound, have been synthesized and evaluated for their biological activities. These studies encompass cytotoxicity assays, DNA protection against free radicals, and electrochemical evaluations, indicating their potential in biochemistry and pharmacology (Shabbir et al., 2016).

Intramolecular Hydrogen Bonding

  • Hydrogen Bond Studies: Investigations into the intramolecular hydrogen bonding of compounds structurally related to this compound have been conducted. These studies contribute to the understanding of hydrogen bond dynamics in organic molecules, with implications in organic chemistry and molecular design (Filarowski et al., 1999).

Environmental Impact

  • Eco-friendly Corrosion Inhibition: Eco-friendly Schiff bases, including compounds structurally related to this compound, have been synthesized and tested as corrosion inhibitors for stainless steel. This research emphasizes the development of environmentally benign corrosion inhibitors, relevant in environmental science and industrial applications (Al-Rawashdeh, 2017).

Future Directions

BHMP has generated immense interest in scientific research due to its potential as a therapeutic agent in various applications. Future research may focus on exploring its therapeutic potential further and developing methods for its efficient synthesis .

properties

IUPAC Name

4-benzyl-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14-7-6-12(9-13(14)10-15-17)8-11-4-2-1-3-5-11/h1-7,9-10,16-17H,8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPKWDDMYKZGFV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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